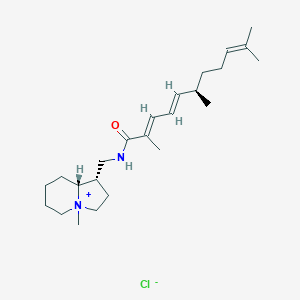![molecular formula C13H11NO2 B066048 1,2-Benzenediol, 3-[(phenylimino)methyl]- CAS No. 168915-11-5](/img/structure/B66048.png)
1,2-Benzenediol, 3-[(phenylimino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 3-[(phenylimino)methyl]-, also known as salen, is a versatile ligand used in coordination chemistry. It has been extensively studied due to its unique chemical and physical properties. Salen is a chelating agent that can form stable complexes with metal ions, making it useful in various applications such as catalysis, sensors, and molecular recognition.
Mechanism Of Action
Salen acts as a chelating agent, forming stable complexes with metal ions. The coordination of the metal ion to the 1,2-Benzenediol, 3-[(phenylimino)methyl]- ligand can influence the reactivity and selectivity of the resulting complex. The mechanism of action of 1,2-Benzenediol, 3-[(phenylimino)methyl]- as a catalyst depends on the specific reaction being catalyzed.
Biochemical And Physiological Effects
Salen has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. It has been suggested that these properties may be due to the ability of 1,2-Benzenediol, 3-[(phenylimino)methyl]- to chelate metal ions, which can generate reactive oxygen species. Salen has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Salen is a versatile ligand that can form stable complexes with a wide range of metal ions. It is relatively easy to synthesize and purify, making it a useful tool in the synthesis of various metal-containing materials. However, the use of 1,2-Benzenediol, 3-[(phenylimino)methyl]- as a catalyst can be limited by its stability under certain reaction conditions. Additionally, the reactivity and selectivity of the resulting complex can be influenced by the choice of metal ion and reaction conditions.
Future Directions
1. Development of new 1,2-Benzenediol, 3-[(phenylimino)methyl]--based ligands for catalysis and other applications.
2. Investigation of the potential of 1,2-Benzenediol, 3-[(phenylimino)methyl]- as a therapeutic agent for various diseases.
3. Exploration of the use of 1,2-Benzenediol, 3-[(phenylimino)methyl]- in the synthesis of functional materials, such as MOFs and coordination polymers.
4. Study of the mechanism of action of 1,2-Benzenediol, 3-[(phenylimino)methyl]- in various reactions to improve the design of new catalysts.
5. Development of new synthetic methods for the preparation of 1,2-Benzenediol, 3-[(phenylimino)methyl]- and its derivatives.
Synthesis Methods
Salen can be synthesized by condensation of salicylaldehyde and aniline in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product. The purity of 1,2-Benzenediol, 3-[(phenylimino)methyl]- can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Salen has been widely used in scientific research due to its ability to form stable complexes with metal ions. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. Salen has also been used as a catalyst in various organic reactions, including epoxidation, oxidation, and asymmetric synthesis.
properties
IUPAC Name |
3-(phenyliminomethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-5-10(13(12)16)9-14-11-6-2-1-3-7-11/h1-9,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCNVDHSEBASIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425183 |
Source


|
| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
CAS RN |
141281-43-8 |
Source


|
| Record name | 1,2-Benzenediol, 3-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)









